molecular formula C11H22N2 B13295716 1-Propyl-1,7-diazaspiro[4.5]decane

1-Propyl-1,7-diazaspiro[4.5]decane

Cat. No.: B13295716
M. Wt: 182.31 g/mol
InChI Key: NDWLHOCUGJWZCD-UHFFFAOYSA-N
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Description

1-Propyl-1,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazacycloalkane and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,7-diazaspiro[4.5]decane can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a highly regioselective manner, resulting in the spiro scaffold .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Propyl-1,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at serotonin 5-HT2A receptors, inhibiting platelet aggregation and exerting potential antiplatelet effects . The compound’s unique spirocyclic structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery.

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1,7-diazaspiro[4.5]decane stands out due to its specific propyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other diazaspiro compounds.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-propyl-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C11H22N2/c1-2-8-13-9-4-6-11(13)5-3-7-12-10-11/h12H,2-10H2,1H3

InChI Key

NDWLHOCUGJWZCD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC12CCCNC2

Origin of Product

United States

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